molecular formula C9H5N3O4 B14868555 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B14868555
M. Wt: 219.15 g/mol
InChI Key: CDKBVTVGXSPKBO-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound features a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-carbaldehyde
  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde

Uniqueness

5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of advanced materials and as a precursor for further chemical modifications.

Properties

Molecular Formula

C9H5N3O4

Molecular Weight

219.15 g/mol

IUPAC Name

5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carbaldehyde

InChI

InChI=1S/C9H5N3O4/c13-5-8-10-11-9(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H

InChI Key

CDKBVTVGXSPKBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C=O)[N+](=O)[O-]

Origin of Product

United States

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